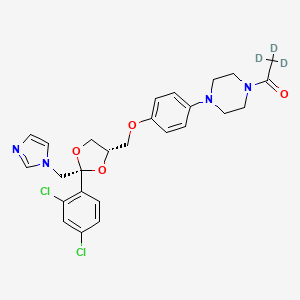

Ketoconazole-D3

Vue d'ensemble

Description

Ketoconazole-d3: est une forme deutérée du kétoconazole, un antifongique triazole à large spectre. Il est principalement utilisé comme étalon interne pour la quantification du kétoconazole par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou chromatographie liquide-spectrométrie de masse (LC-MS) . Le kétoconazole lui-même est connu pour son activité contre diverses souches fongiques, notamment Candida albicans, Candida krusei, Candida tropicalis, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans et Aspergillus fumigatus .

Applications De Recherche Scientifique

Ketoconazole-d3 has several scientific research applications, including:

Quantification of Ketoconazole: It is used as an internal standard in GC-MS and LC-MS for the accurate quantification of ketoconazole in various samples.

Pharmacokinetic Studies: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ketoconazole.

Drug Interaction Studies: It is used to study drug interactions involving ketoconazole and other compounds.

Biological Research: This compound is used in biological research to study the effects of ketoconazole on fungal cells and its mechanism of action.

Mécanisme D'action

Target of Action

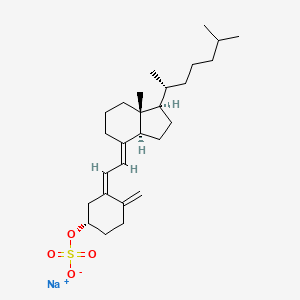

Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is the fungal equivalent of cholesterol . Ergosterol is an essential component of the fungal cell membrane, and its synthesis is critical for the growth and survival of the fungus .

Mode of Action

Ketoconazole interacts with its primary target, the 14-α-sterol demethylase, inhibiting its activity . This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . This disruption in the cell membrane’s integrity inhibits the growth of the fungus .

Biochemical Pathways

The inhibition of ergosterol synthesis by Ketoconazole disrupts the sterol biosynthesis pathway . This disruption affects the fluidity and integrity of the fungal cell membrane, impairing its function and leading to the death of the fungal cell . Additionally, Ketoconazole has been shown to interfere with the lipid metabolism in the host’s skin, affecting the lipid profile and potentially influencing the lipid metabolism of the Malassezia genus .

Pharmacokinetics

Ketoconazole is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . The major metabolite of Ketoconazole is M2, an end product resulting from the oxidation of the imidazole moiety . CYP3A4 is known to be the primary contributor to this reaction, with some contribution from CYP2D6 .

Result of Action

The inhibition of ergosterol synthesis by Ketoconazole leads to increased fungal cellular permeability, disrupting the integrity of the fungal cell membrane and inhibiting the growth of the fungus . This results in the death of the fungal cell and the subsequent clearance of the fungal infection . Additionally, Ketoconazole has been shown to have immunosuppressive activity , which may contribute to its therapeutic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ketoconazole. For instance, the presence of lipophilic yeasts from the Malassezia genus in the host’s skin can affect the efficacy of Ketoconazole . The lipid composition of the stratum corneum is potentially important for skin barrier disruption and chronic inflammation . Therefore, changes in the host’s lipid profile, induced by Ketoconazole, can impact the efficacy of the drug .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Ketoconazole-D3 interacts with various enzymes and proteins. This enzyme is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts ergosterol synthesis, leading to increased fungal cellular permeability .

Cellular Effects

This compound has significant effects on various types of cells. For instance, it has been shown to increase the expression of P-glycoprotein (P-gp) in human colon adenocarcinoma cells . P-gp is a member of the ABC transporter family known for its role in multidrug resistance in cancer chemotherapy . The increase in P-gp expression was accompanied by increased P-gp function, as measured by decreased Rh123 accumulation in the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It operates by blocking the biosynthesis of ergosterol through the inhibition of lanosterol 14alpha-demethylase . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, it has been noted that the rate of elimination of Ketoconazole is dose-dependent—the greater the dose, the longer the elimination half-life .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered Ketoconazole in doses >10 mg/kg . If identified early, drug withdrawal leads to resolution; if not recognized early, severe, extensive necrosis and sloughing can develop .

Metabolic Pathways

This compound is involved in various metabolic pathways. It shifts host lipid profile by interfering with cytochrome P450 enzymes and androgen receptors . This shift in lipid profile affects the metabolism of Malassezia, a genus of fungi, leading to further changes in epidermal lipid composition .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that this compound may be transported via organic cation transporter 1 (OCT1), a member of the Solute Carrier 22A (SLC22A) family .

Subcellular Localization

It is known that this compound exerts its effects at various sites within the cell, including the plasma membrane where it interacts with various enzymes and proteins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du kétoconazole-d3 implique l'incorporation d'atomes de deutérium dans la molécule de kétoconazole. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. La voie de synthèse spécifique peut impliquer les étapes suivantes :

Formation du cycle imidazole : Le cycle imidazole est formé en faisant réagir des matières premières appropriées dans des conditions contrôlées.

Introduction du groupe dichlorophényle : Le groupe dichlorophényle est introduit par une réaction de substitution.

Formation du cycle dioxolane : Le cycle dioxolane est formé en faisant réagir l'intermédiaire avec des réactifs appropriés.

Incorporation du deutérium : Des atomes de deutérium sont introduits en utilisant des réactifs ou des solvants deutérés pendant le processus de synthèse.

Méthodes de production industrielle : La production industrielle du kétoconazole-d3 suit des voies de synthèse similaires à celles décrites ci-dessus, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de réactifs et de solvants deutérés est cruciale pour obtenir l'incorporation de deutérium souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le kétoconazole-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le kétoconazole-d3 peut subir des réactions d'oxydation, conduisant à la formation de produits oxydés.

Réduction : Les réactions de réduction peuvent convertir le kétoconazole-d3 en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule de kétoconazole-d3.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'oxyde de kétoconazole-d3, tandis que la réduction peut produire des dérivés de kétoconazole-d3 réduits .

Applications de la recherche scientifique

Le kétoconazole-d3 a plusieurs applications de recherche scientifique, notamment :

Quantification du kétoconazole : Il est utilisé comme étalon interne en GC-MS et LC-MS pour la quantification précise du kétoconazole dans divers échantillons.

Études pharmacocinétiques : Le kétoconazole-d3 est utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion du kétoconazole.

Études d'interaction médicamenteuse : Il est utilisé pour étudier les interactions médicamenteuses impliquant le kétoconazole et d'autres composés.

Recherche biologique : Le kétoconazole-d3 est utilisé dans la recherche biologique pour étudier les effets du kétoconazole sur les cellules fongiques et son mécanisme d'action.

Mécanisme d'action

Le kétoconazole-d3, comme le kétoconazole, exerce ses effets antifongiques en inhibant l'enzyme fongique cytochrome P450 lanostérol 14α-déméthylase (CYP51). Cette inhibition perturbe la synthèse de l'ergostérol, un composant essentiel de la membrane cellulaire fongique, conduisant à une augmentation de la perméabilité de la membrane et à la mort cellulaire . De plus, le kétoconazole-d3 inhibe le cytochrome P450 humain 3A4 (CYP3A4), ce qui peut affecter le métabolisme d'autres médicaments .

Comparaison Avec Des Composés Similaires

Composés similaires :

Fluconazole : Un autre antifongique triazole ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Itraconazole : Un antifongique triazole ayant un spectre d'activité plus large que le kétoconazole.

Voriconazole : Un antifongique triazole ayant une activité améliorée contre les espèces d'Aspergillus.

Posaconazole : Un antifongique triazole ayant un large spectre d'activité et une pharmacocinétique améliorée.

Unicité du kétoconazole-d3 : Le kétoconazole-d3 est unique en raison de son incorporation de deutérium, ce qui en fait un étalon interne idéal pour la quantification du kétoconazole basée sur la spectrométrie de masse. Ce marquage au deutérium offre une précision et une exactitude améliorées dans les mesures analytiques .

Propriétés

IUPAC Name |

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-SIULDFEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.